N-(3-acetamidophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(3-Acetamidophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a thiophen-2-yl moiety and a 3-acetamidophenyl substituent. This compound combines a rigid cyclopentane core with heteroaromatic (thiophene) and aromatic (phenyl) groups, which are common in bioactive molecules.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13(21)19-14-6-4-7-15(12-14)20-17(22)18(9-2-3-10-18)16-8-5-11-23-16/h4-8,11-12H,2-3,9-10H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGBZWSRRASMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes:
- Acetamidophenyl group : Contributes to its potential interaction with biological targets.
- Thiophene ring : Known for its role in various biological activities.
- Cyclopentanecarboxamide backbone : Provides structural stability and enhances binding affinity to targets.
The molecular formula is , with a molecular weight of approximately 273.37 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in disease processes. The compound may modulate these targets through competitive inhibition or allosteric modulation, leading to altered cellular responses.
Antimicrobial Activity
Research indicates that compounds with thiophene and acetamide structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess significant antifungal and antibacterial activities.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Antifungal | Candida albicans | |
| Similar Thiophene Derivatives | Antibacterial | Staphylococcus aureus |
Anticancer Potential
The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast cancer) | 15.0 | Apoptosis induction |
| HeLa (Cervical cancer) | 20.5 | Cell cycle arrest at G2/M phase |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thiophene derivatives included this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, showcasing its potential as an antifungal agent.
Study 2: Anticancer Activity
In a separate investigation focusing on the anticancer properties, the compound was tested against several cancer lines, revealing significant cytotoxic effects. The study concluded that the compound's ability to induce apoptosis could be leveraged for therapeutic applications in oncology.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
